N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide
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Overview
Description
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thioacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine, 2-chlorobenzaldehyde, and p-tolylacetonitrile. The synthesis may proceed through the following steps:
Formation of the Pyridine Ring: The reaction between 2-chlorobenzaldehyde and p-tolylacetonitrile in the presence of a base such as potassium carbonate to form the pyridine ring.
Thioacetamide Formation:
Final Assembly: Coupling the intermediate products under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction of the cyano group to an amine.
Substitution: Halogen substitution reactions, particularly involving the chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the cyano group.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide: shares structural similarities with other thioacetamides and pyridine derivatives.
N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide: A similar compound with a different position of the chlorine atom.
Uniqueness
- The unique combination of chlorophenyl, cyano, and pyridinyl groups in this compound contributes to its distinct chemical properties and potential applications.
- Its specific molecular interactions and biological activities may differ from other similar compounds, making it a valuable subject for further research.
Biological Activity
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C27H19Cl2N3OS
- Molecular Weight : 516.01 g/mol
- Key Functional Groups : Thioacetamide, cyano group, chlorophenyl groups, and pyridine derivative.
The structural characteristics of this compound suggest significant interactions with biological targets, which may lead to various pharmacological effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- The presence of the pyridine ring is often associated with enhanced antimicrobial activity. Compounds in this class have shown effectiveness against various bacterial strains .
-
Anti-inflammatory Effects :
- Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as topoisomerases or kinases, which are crucial for cancer cell proliferation .
- Receptor Interactions : Binding studies suggest that this compound may interact with various receptors or proteins implicated in cellular signaling pathways, contributing to its anticancer and antimicrobial effects .
Table 1: Comparative Biological Activity of Related Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
N-(4-Chlorophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide | C26H18ClN3OS | 4-Chlorophenyl group | Anticancer properties |
N-(4-Bromophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-y)thio)acetamide | C26H18BrN3OS | 4-Bromophenyl group | Antimicrobial activity |
N-(2-Chlorophenyl)-2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylyridin - 2 - yl)thio)acetamide | C28H22ClN3O3S | Dimethoxyphenyl group | Anti-inflammatory effects |
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer properties of a structurally similar compound in vitro using human lung cancer cells (A549). The results indicated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 0.54 μM), highlighting its potential as an effective anticancer agent .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of related pyridine derivatives against resistant bacterial strains. The study found that certain derivatives exhibited significant bactericidal activity with minimum inhibitory concentrations (MICs) below 20 μg/mL, demonstrating their potential utility in treating infections caused by resistant bacteria .
Properties
Molecular Formula |
C27H19Cl2N3OS |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(2-chlorophenyl)-3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H19Cl2N3OS/c1-17-9-11-18(12-10-17)25-14-22(21-7-2-3-8-24(21)29)23(15-30)27(32-25)34-16-26(33)31-20-6-4-5-19(28)13-20/h2-14H,16H2,1H3,(H,31,33) |
InChI Key |
OSRJQSBFIVCULL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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